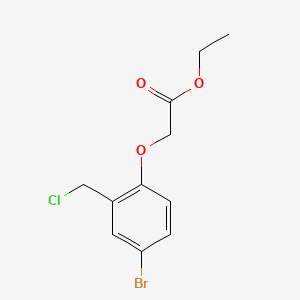
3JLX06KCV1
描述
3JLX06KCV1 is an organic compound with the molecular formula C11H12BrClO3. It is a derivative of phenoxyacetic acid and contains both bromine and chlorine substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3JLX06KCV1 typically involves the reaction of 4-bromo-2-(chloromethyl)phenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反应分析
Types of Reactions
3JLX06KCV1 undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetic acid derivatives.
Oxidation: Formation of phenoxyacetic acid.
Reduction: Formation of ethyl phenoxyacetate.
科学研究应用
3JLX06KCV1 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3JLX06KCV1 involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of bromine and chlorine substituents, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function.
相似化合物的比较
Similar Compounds
- Ethyl 2-(4-bromophenyl)acetate
- Ethyl 2-bromo-(4-bromophenyl)acetate
- Ethyl (4-bromo-2-fluorobenzoyl)acetate
Uniqueness
3JLX06KCV1 is unique due to the presence of both bromine and chlorine substituents on the aromatic ring, which imparts distinct reactivity compared to similar compounds
属性
CAS 编号 |
13923-56-3 |
|---|---|
分子式 |
C11H12BrClO3 |
分子量 |
307.57 g/mol |
IUPAC 名称 |
ethyl 2-[4-bromo-2-(chloromethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H12BrClO3/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-5H,2,6-7H2,1H3 |
InChI 键 |
YZZLYLORRBSLTC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)CCl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-(+)-2-[4-(Fluorobenzyloxy-Benzylamino)propionamide]](/img/structure/B8570584.png)
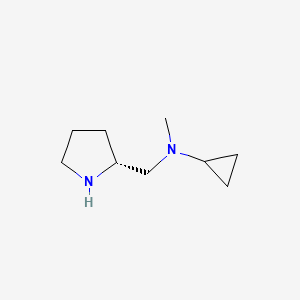
![[3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol](/img/structure/B8570593.png)
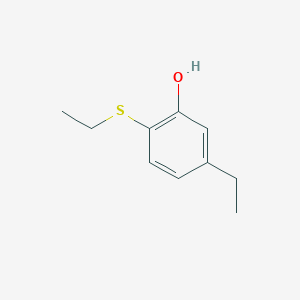
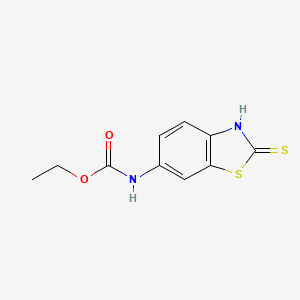
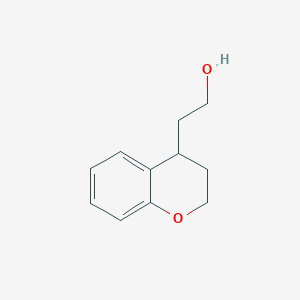
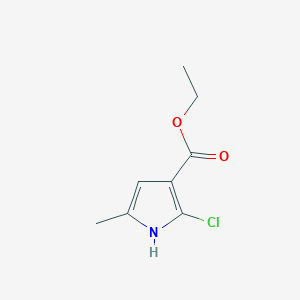
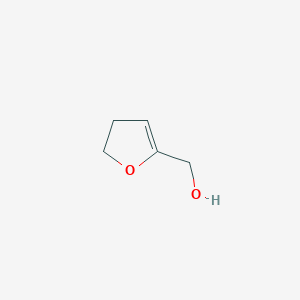
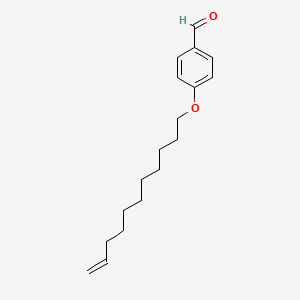
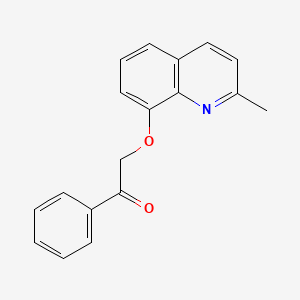
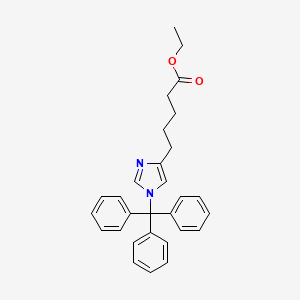
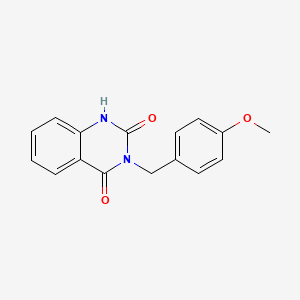
![1-{4-[(Prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B8570666.png)
